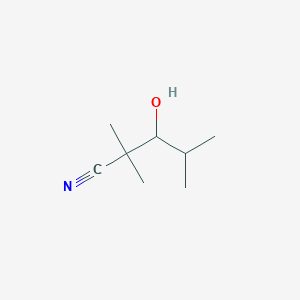

3-Hydroxy-2,2,4-trimethylpentanenitrile

Description

Contextualization within the Hydroxynitrile Class of Compounds

3-Hydroxy-2,2,4-trimethylpentanenitrile belongs to the hydroxynitrile (or cyanohydrin) class of organic compounds. wikipedia.orgsavemyexams.com A defining feature of this class is the presence of a hydroxyl and a cyano group attached to the same carbon atom. wikipedia.orglearncbse.in The general formula for a cyanohydrin is R₂C(OH)CN, where R can be a hydrogen atom, an alkyl, or an aryl group. wikipedia.org

Hydroxynitriles are typically formed through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone, followed by protonation of the oxygen atom. savemyexams.commu-varna.bg This reaction, known as the cyanohydrin reaction, is a fundamental method for their synthesis. wikipedia.org Due to the hazardous nature of hydrogen cyanide (HCN) gas, this reaction is often carried out using a mixture of sodium or potassium cyanide with an acid. mu-varna.bg

The dual functionality of hydroxynitriles makes them versatile intermediates in organic synthesis. The nitrile group can be hydrolyzed to form α-hydroxy acids or reduced to form amino alcohols, while the hydroxyl group can undergo reactions typical of alcohols. wikipedia.orgmu-varna.bg This reactivity allows for the extension of carbon chains and the introduction of multiple reactive centers, making them valuable precursors in the synthesis of various organic molecules, including amino acids. wikipedia.orgmu-varna.bg

Significance of Multifunctionalized Nitriles in Modern Organic Chemistry

Nitriles, organic compounds containing a -C≡N functional group, are of immense importance in contemporary organic synthesis. nih.govwikipedia.org The unique electronic properties of the cyano group, including its nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and the electrophilic carbon atom, impart a rich and diverse reactivity. nih.govresearchgate.net This allows nitriles to be transformed into a wide array of other functional groups such as carboxylic acids, amines, aldehydes, and ketones. researchgate.netnumberanalytics.com

Multifunctionalized nitriles, which possess one or more additional functional groups, are particularly valuable as building blocks in the synthesis of complex organic frameworks. researchgate.net The nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new functionalities. nih.govresearchgate.net Furthermore, nitriles participate in various cycloaddition reactions and radical cascade strategies to construct carbocyclic and heterocyclic ring systems. nih.govresearchgate.net

The ability to increase the carbon chain length while simultaneously introducing a reactive handle for further chemical transformations is a key advantage of using nitriles in synthesis. chemguide.co.uk This versatility has led to their widespread use in the preparation of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectories can be inferred from the known reactivity of the hydroxynitrile functional group and its structural analogs. Research involving similar branched hydroxynitriles often explores their utility as intermediates in the synthesis of more complex molecules. For instance, the conversion of the nitrile group to a carboxylic acid or an amine, coupled with reactions at the hydroxyl group, can lead to the formation of a variety of derivatives.

The structural precursor to this compound is likely 3-hydroxy-2,2,4-trimethylpentanal, which contains the corresponding aldehyde functional group necessary for cyanohydrin formation. nih.govlookchem.commolport.com The study of such aldol-type structures and their subsequent conversion to hydroxynitriles is a common theme in organic synthesis.

Given the commercial availability of structurally related compounds like 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, which finds applications as a coating coalescing agent and plasticizer, it is plausible that research into this compound could be directed towards the synthesis of novel polymers, plasticizers, or other materials with tailored properties. tnjchem.com The branched trimethylpentyl backbone can impart specific physical properties, such as thermal stability or solubility, to the final products.

Further research could also investigate the stereochemistry of this compound. The carbon bearing the hydroxyl and nitrile groups is a chiral center, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis of hydroxynitriles is an active area of research, as the individual enantiomers can have distinct biological activities or serve as precursors for chiral drugs and other bioactive molecules. wikipedia.org

Chemical Compound Data

| Compound Name |

| This compound |

| 3-hydroxy-2,2,4-trimethylpentanal |

| 3-hydroxy-2,2,4-trimethylpentyl isobutyrate |

| Acetone cyanohydrin |

| Acetonitrile (B52724) |

| Aldehyde |

| Amino acid |

| Amino alcohol |

| Bromoethane |

| Carboxylic acid |

| Cyanamide |

| Cyanohydrin |

| Diethylaluminium cyanide |

| Diethyl phosphorocyanidate |

| Ethanal |

| Ethanenitrile |

| Glycolonitrile |

| Hydrogen cyanide |

| Hydroxyacetonitrile |

| Hydroxynitrile |

| Ketone |

| Lithium cyanide |

| Mandelonitrile |

| Methyl cyanoacrylate |

| Nitrile |

| Potassium cyanide |

| Propanenitrile |

| Propanone |

| Sodium cyanide |

| Trimethylsilyl (B98337) cyanide |

Computed Properties of this compound

| Property | Value |

| Molecular Weight | 141.21 g/mol |

| Molecular Formula | C₈H₁₅NO |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 141.115364102 g/mol |

| Topological Polar Surface Area | 44 Ų |

| Heavy Atom Count | 10 |

| Complexity | 152 |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2,4-trimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7(10)8(3,4)5-9/h6-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZXMXULHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338596 | |

| Record name | 3-Hydroxy-2,2,4-trimethylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59346-56-4 | |

| Record name | 3-Hydroxy-2,2,4-trimethylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2,2,4-trimethylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Hydroxy 2,2,4 Trimethylpentanenitrile

Direct Conversion Approaches

Direct conversion approaches are characterized by the one-pot transformation of a functional group into a nitrile. These methods are advantageous due to their step-economy and often milder reaction conditions compared to traditional multi-step syntheses.

A prominent strategy for synthesizing nitriles is the direct oxidative conversion of primary alcohols. This process, known as ammoxidation, involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with an ammonia (B1221849) source to form an imine, followed by a second oxidation to yield the nitrile. The precursor alcohol for 3-Hydroxy-2,2,4-trimethylpentanenitrile would be 3-Hydroxy-2,2,4-trimethylpentan-1-ol.

The proposed mechanism for this conversion is a three-step sequence:

Oxidation: TEMPO, in conjunction with the primary oxidant PhI(OAc)₂, oxidizes the primary alcohol to the corresponding aldehyde.

Imination: The in-situ generated aldehyde reacts with ammonium (B1175870) acetate (B1210297) to form an aldimine intermediate.

Aldimine Oxidation: The aldimine is further oxidized by the same system to afford the final nitrile product. organic-chemistry.org

A significant advantage of the TEMPO/PhI(OAc)₂/NH₄OAc system is its remarkable chemoselectivity for primary alcohols over secondary alcohols. organic-chemistry.org This selectivity is crucial for the synthesis of this compound from its corresponding diol precursor, as it allows the primary hydroxyl group to be converted to a nitrile while leaving the secondary hydroxyl group intact. The high selectivity of TEMPO-based systems for primary alcohols is a well-established principle in organic synthesis. nih.gov This preference is attributed to steric factors, where the less hindered primary alcohol reacts more readily with the bulky TEMPO radical. researchgate.net In the context of unprotected sugars containing both primary and secondary hydroxyl groups, this system has been successfully used to selectively convert the primary alcohol at the C6-position into a nitrile. nih.gov

The efficiency of the ammoxidation reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Optimization studies have been conducted to maximize the yield of the nitrile product. organic-chemistry.org

Key findings from these optimization studies include:

Nitrogen Source: Ammonium acetate (NH₄OAc) was identified as the most effective nitrogen source compared to other ammonium salts. organic-chemistry.org

Solvent System: A mixture of acetonitrile (B52724) and water (MeCN–H₂O 9:1) was found to be the preferred solvent system, providing a good balance of solubility for the reagents and promoting high yields. organic-chemistry.org

Reagent Stoichiometry: The molar ratio of the reagents plays a critical role. A typical setup involves a catalytic amount of TEMPO with stoichiometric amounts of PhI(OAc)₂ and an excess of ammonium acetate relative to the alcohol substrate.

The table below summarizes the effect of different nitrogen sources on the yield of a model ammoxidation reaction.

| Entry | Nitrogen Source | Yield (%) |

| 1 | NH₄OAc | 92 |

| 2 | NH₄Cl | 75 |

| 3 | NH₄Br | 78 |

| 4 | (NH₄)₂CO₃ | 65 |

| Data adapted from a representative ammoxidation study. organic-chemistry.org |

An alternative direct approach to hydroxynitriles is through the formation of cyanohydrins. This classic reaction involves the addition of a cyanide nucleophile to a carbonyl compound.

The synthesis of this compound can be envisioned through the cyanohydrin formation pathway starting from the corresponding aldehyde, 3-hydroxy-2,2,4-trimethylpentanal. nih.gov This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of the aldehyde to produce a hydroxynitrile. libretexts.org

Due to the extreme toxicity of gaseous HCN, the reaction is more commonly performed by generating HCN in situ. This is typically achieved by mixing the aldehyde with an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) and then carefully adding an acid, such as sulfuric acid, to adjust the pH to a range of 4-5, which promotes the fastest reaction rate. libretexts.org This method generates the necessary hydrogen cyanide while also maintaining a concentration of free cyanide ions, which are crucial for the reaction mechanism. libretexts.org The reaction is generally performed at room temperature. libretexts.org

This synthetic route is valuable as it not only extends the carbon chain by one but also introduces two versatile functional groups, the hydroxyl (-OH) and nitrile (-CN) groups. libretexts.org The resulting cyanohydrins are important intermediates in the synthesis of other valuable compounds like α-hydroxy acids and β-amino alcohols. researchgate.netrsc.org

The table below shows examples of aldehydes that can be converted into their corresponding cyanohydrins.

| Aldehyde | Cyanohydrin Product |

| Ethanal | 2-Hydroxypropanenitrile |

| Propanal | 2-Hydroxybutanenitrile |

| Benzaldehyde | Mandelonitrile |

| 3-Hydroxy-2,2,4-trimethylpentanal | This compound |

| Illustrative examples based on general cyanohydrin synthesis principles. nih.govlibretexts.org |

Cyanohydrin Formation Pathways (General Context of Hydroxynitriles)

Ketone-Based Cyanohydrin Synthesis

While the inquiry specifies ketone-based synthesis, the direct precursor to this compound is, in fact, an aldehyde: 3-hydroxy-2,2,4-trimethylpentanal. The synthesis of the target nitrile is achieved through a cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl group of this aldehyde. wikipedia.orgchemistrysteps.com This reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the more nucleophilic cyanide anion (CN⁻). libretexts.org

The general mechanism for the formation of this compound from its aldehyde precursor can be outlined as follows:

Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of 3-hydroxy-2,2,4-trimethylpentanal. This results in the formation of a tetrahedral intermediate, an alkoxide ion. chemistrysteps.comlibretexts.org

Protonation: The intermediate alkoxide is subsequently protonated by a proton source, such as undissociated hydrogen cyanide or a weak acid, to yield the final product, this compound. libretexts.org

For this reaction, various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN). wikipedia.org To ensure the availability of free cyanide ions for the reaction to proceed effectively, the reaction is often carried out under slightly basic conditions or by generating hydrogen cyanide in situ from a salt and a mineral acid. libretexts.org

Interactive Table: Reagents for Cyanohydrin Formation

| Reagent | Role | Conditions |

| 3-Hydroxy-2,2,4-trimethylpentanal | Aldehyde Precursor | Starting material for the cyanohydrin reaction. |

| KCN or NaCN | Cyanide Source | Provides the nucleophilic cyanide ion. |

| Hydrogen Cyanide (HCN) | Cyanide Source | Can be used directly or generated in situ. |

Indirect Synthetic Routes and Precursor Transformations

The synthesis of this compound is intrinsically linked to the synthesis and transformation of its precursors. The strategic introduction of the nitrile and hydroxyl groups is key to obtaining the final molecule.

Nitrile Group Introduction via Aldehyde or Ketone Intermediates

The introduction of the nitrile group is primarily achieved through the cyanohydrin reaction on the pre-formed aldehyde, 3-hydroxy-2,2,4-trimethylpentanal. chemistrysteps.com The synthesis of this critical aldehyde intermediate is accomplished via a cross-aldol condensation.

This reaction involves the base-catalyzed condensation of propanal and 2-methylpropanal (isobutyraldehyde). The mechanism of this aldol (B89426) condensation proceeds through the following steps:

Enolate Formation: A base abstracts an α-hydrogen from one of the aldehyde molecules to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other aldehyde molecule.

Protonation: The resulting alkoxide intermediate is protonated to form the β-hydroxy aldehyde, which in this case is 3-hydroxy-2,2,4-trimethylpentanal.

It is important to note that a cross-aldol condensation can potentially lead to a mixture of products. However, by carefully controlling the reaction conditions, the formation of the desired 3-hydroxy-2,2,4-trimethylpentanal can be favored.

Interactive Table: Precursors for Aldehyde Synthesis

| Precursor | IUPAC Name | Role in Synthesis |

| CH₃CH₂CHO | Propanal | Aldol condensation reactant. |

| (CH₃)₂CHCHO | 2-Methylpropanal | Aldol condensation reactant. |

Hydroxyl Group Introduction and Functional Group Interconversions

The hydroxyl group in this compound is introduced during the aldol condensation step that forms the aldehyde precursor, 3-hydroxy-2,2,4-trimethylpentanal. This hydroxyl group is a key feature of the molecule and is retained during the subsequent conversion of the aldehyde to the nitrile.

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukslideshare.netscribd.com In the context of this compound, the primary interconversion is the conversion of the aldehyde functional group into a cyanohydrin.

Beyond the synthesis of the target nitrile, cyanohydrins themselves are versatile intermediates for further functional group interconversions. chemistrysteps.comlibretexts.org For instance:

Hydrolysis: The nitrile group of a cyanohydrin can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid. chemistrysteps.com

Reduction: The nitrile group can be reduced, for example with lithium aluminum hydride (LiAlH₄), to form a β-aminoalcohol. chemistrysteps.comlibretexts.org

These potential transformations highlight the synthetic utility of this compound as a building block for other complex organic molecules.

Mechanistic Studies of 3 Hydroxy 2,2,4 Trimethylpentanenitrile Formation and Transformation

Detailed Investigation of Oxidation-Imination-Aldimine Oxidation Sequences

The synthesis of nitriles can proceed through a sequence involving the oxidation of a primary alcohol to an aldehyde, followed by imination with an ammonia (B1221849) source, and subsequent oxidation of the resulting aldimine to the nitrile. organic-chemistry.org This one-pot conversion is a powerful method in synthetic chemistry.

A plausible synthetic precursor to 3-Hydroxy-2,2,4-trimethylpentanenitrile is the corresponding aldehyde, 3-hydroxy-2,2,4-trimethylpentanal. nih.gov The formation of the target hydroxynitrile would typically involve the nucleophilic addition of a cyanide ion to the carbonyl group of this aldehyde. savemyexams.comquizlet.com

However, applying an oxidation-imination-aldimine oxidation sequence directly to form a hydroxynitrile is less common. More typically, this sequence is employed to convert primary alcohols into nitriles. organic-chemistry.org For instance, a primary alcohol can be oxidized to an aldehyde, which then reacts with ammonia to form an imine, followed by a second oxidation step to yield the nitrile. researchgate.net

Role of Catalytic Systems (e.g., TEMPO) in Reaction Progression

The stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and its derivatives are highly efficient catalysts for the oxidation of primary alcohols to aldehydes and primary amines to nitriles. organic-chemistry.orgbiosynth.com These reactions are often performed in the presence of a co-oxidant.

In the context of nitrile synthesis from amines, copper/TEMPO catalytic systems have been developed for the aerobic oxidation of primary amines. rhhz.netmun.ca The proposed mechanism suggests that a Cu/TEMPO system can effectively catalyze the aerobic oxidation of an amine to an imine intermediate. rhhz.net This intermediate can then be further oxidized by the same catalytic system to the corresponding nitrile. rhhz.net Metal-free systems using TEMPO derivatives and a terminal oxidant like oxone have also been shown to be effective. nih.gov

While not specifically documented for this compound, a hypothetical pathway could involve the TEMPO-catalyzed oxidation of a corresponding primary amine.

Table 1: Catalytic Systems for Nitrile Synthesis

| Catalyst System | Reactant Type | Product | Reference |

|---|---|---|---|

| CuCl/DMEDA/TEMPO | Primary Amines | Nitriles | rhhz.net |

| 4-acetamido-TEMPO/Oxone | Primary Amines | Nitriles | nih.gov |

| CuBr2/TEMPO | Benzyl Amines | Imines | mun.ca |

Analysis of Intermediate Species in One-Pot Conversions

In one-pot syntheses, the reaction proceeds through a series of intermediates that are not isolated. scilit.com For the conversion of an alcohol to a nitrile, the key intermediates are the aldehyde and the aldimine. organic-chemistry.org In the synthesis of complex heterocyclic molecules, multi-component one-pot reactions involve the in-situ formation of several intermediates. nih.govresearchgate.net

For the formation of this compound from its corresponding aldehyde, the primary intermediate is a cyanohydrin anion, formed by the nucleophilic attack of the cyanide ion on the carbonyl carbon. savemyexams.comquizlet.com This is followed by protonation to yield the final hydroxynitrile product. savemyexams.com

Stereochemical Considerations in Hydroxynitrile Synthesis (If Applicable to Chiral Variants)

The synthesis of hydroxynitriles from unsymmetrical aldehydes or ketones results in the formation of a new chiral center. youtube.com The carbon atom bonded to both the hydroxyl and nitrile groups becomes a stereocenter. For this compound, the carbon atom at position 3 is chiral, meaning the molecule can exist as a pair of enantiomers.

The nucleophilic addition of a cyanide ion to the planar carbonyl group of the precursor aldehyde (3-hydroxy-2,2,4-trimethylpentanal) can occur from either face of the plane. quizlet.com If there is no chiral influence, this typically leads to the formation of a racemic mixture, containing equal amounts of both enantiomers. quizlet.com The production of optically active hydroxynitriles requires the use of chiral catalysts or enzymes, such as hydroxynitrile lyases, which can facilitate the enantioselective addition of cyanide to the carbonyl compound. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not available in the surveyed literature. Generally, the addition of hydrogen cyanide to aldehydes and ketones is a reversible reaction. The position of the equilibrium depends on the structure of the carbonyl compound.

Kinetic investigations of related processes, such as the enzymatic production of 3-hydroxypropanal, involve optimizing parameters like temperature, pH, and substrate concentrations to maximize productivity. nih.gov Such studies are crucial for understanding reaction rates and developing efficient synthetic protocols.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly using quantum-chemical methods, is a powerful tool for investigating reaction mechanisms, conformational properties, and the stability of intermediates. acs.orgsparkl.me For instance, studies on the oxidation of imines to oxaziridines have used computational methods to explore potential reaction mechanisms, such as direct oxygen transfer versus concerted oxidation pathways. researchgate.net

While no specific computational studies on this compound were found, such methods could be applied to:

Model the transition state for the nucleophilic attack of cyanide on 3-hydroxy-2,2,4-trimethylpentanal.

Calculate the relative energies of the R and S enantiomers.

Investigate the conformational properties and intramolecular hydrogen bonding within the molecule.

These computational approaches provide insights that are complementary to experimental findings and can help in understanding the underlying principles of the reaction. acs.org

Application of 3 Hydroxy 2,2,4 Trimethylpentanenitrile As a Synthetic Intermediate and Building Block

Precursor in Derivatization Reactions

3-Hydroxy-2,2,4-trimethylpentanenitrile is a bifunctional molecule containing both a hydroxyl and a nitrile group. This combination of reactive sites makes it a valuable synthetic intermediate, capable of undergoing a variety of transformations to produce a range of other functionalized molecules. Its utility as a building block lies in the selective reaction of either the nitrile or the hydroxyl functionality, or the simultaneous transformation of both.

Transformations of the Nitrile Functionality

The cyano group (C≡N) of this compound is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions, leading to the formation of a carboxylic acid or an amide. The reaction typically proceeds in two stages, with the amide being an intermediate in the hydrolysis to the carboxylic acid. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce 3-hydroxy-2,2,4-trimethylpentanoic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com The initial product of the reaction is the corresponding amide, which is then further hydrolyzed to the carboxylic acid upon continued heating in the acidic medium. lumenlearning.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemistrysteps.com This process initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org For sterically hindered nitriles, such as this compound, specific catalysts like platinum(II) complexes with secondary phosphine (B1218219) oxide ligands can facilitate the selective hydration to the corresponding amide, preventing further hydrolysis to the carboxylic acid if the amide is the desired product. acs.org

Table 1: Representative Conditions for Hydrolysis of Analogous Hindered Nitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2-Dimethyl-3-hydroxypropanenitrile | HCl (aq), reflux | 3-Hydroxy-2,2-dimethylpropanoic acid | High | biosynth.comstenutz.eu |

| Adamantanecarbonitrile | H2SO4 (96%), 60 °C, 2 h | Adamantanecarboxamide | 95 | acs.org |

| 2,2-Diphenylpropanenitrile | PtCl2(dmapo)2, H2O, 80 °C, 24 h | 2,2-Diphenylpropanamide | 98 | acs.org |

The nitrile group can be reduced to a primary amine, yielding 3-amino-2,2,4-trimethylpentan-1-ol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. docbrown.infobyjus.commasterorganicchemistry.com

Reduction with LiAlH₄ is a common method for converting nitriles to primary amines and is effective for β-hydroxynitriles. chemistrysteps.comdocbrown.info The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the amine. byjus.commasterorganicchemistry.com

Catalytic hydrogenation offers an alternative route, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. google.comresearchgate.net This method is widely used in industrial processes for the synthesis of primary amines from nitriles. google.com

Table 2: Representative Conditions for the Reduction of Analogous β-Hydroxynitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxypropanenitrile | LiAlH₄, Et₂O, reflux; then H₂O | 3-Amino-1-propanol | High | docbrown.infobyjus.com |

| 3-Hydroxybutanenitrile | H₂, Raney Ni, NH₃, 100 atm, 100 °C | 4-Amino-2-butanol | Good | google.comresearchgate.net |

| 2-(Hydroxymethyl)benzonitrile | LiAlH₄, THF, reflux | 2-(Aminomethyl)benzyl alcohol | 90 | masterorganicchemistry.com |

The nitrile functionality of this compound can be converted to a ketone through reaction with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). This reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to the corresponding ketone. acs.orgorgsyn.orgvaia.comaskfilo.comchegg.com

The reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. The resulting imine salt is stable until an aqueous acid workup is performed, which hydrolyzes the imine to the ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-hydroxy-2,2,4-trimethylpentan-3-one. A key consideration in this reaction is the presence of the acidic hydroxyl group, which will react with the organometallic reagent. Therefore, at least two equivalents of the organometallic reagent are required: one to deprotonate the hydroxyl group and the second to react with the nitrile. orgsyn.org

Table 3: Representative Conditions for the Conversion of Analogous Nitriles to Ketones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile | CH₃MgBr, Et₂O; then H₃O⁺ | Acetophenone | 85 | vaia.com |

| 4-Methoxybenzonitrile | C₂H₅MgBr, THF; then H₃O⁺ | 1-(4-Methoxyphenyl)propan-1-one | 92 | askfilo.com |

| 3-Phenylpropanenitrile | PhLi, Et₂O; then H₃O⁺ | 1,3-Diphenyl-1-propanone | 78 | acs.org |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo oxidation to produce a carbonyl compound.

The oxidation of the secondary alcohol functionality in this compound leads to the formation of the corresponding β-ketonitrile, 3-oxo-2,2,4-trimethylpentanenitrile. A variety of oxidizing agents can be employed for this transformation.

For sterically hindered secondary alcohols, the Swern oxidation is a particularly mild and effective method. numberanalytics.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. The reaction is known for its high selectivity and tolerance of other functional groups, making it suitable for a molecule like this compound, as the nitrile group would remain unaffected. numberanalytics.comwikipedia.org Other common oxidizing agents for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although the Swern oxidation is often preferred for its milder conditions and avoidance of heavy metals. numberanalytics.comorganic-chemistry.org

Table 4: Representative Conditions for the Oxidation of Analogous Hindered Secondary Alcohols

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Acetophenone | 95 | numberanalytics.comwikipedia.org |

| Borneol | PCC, CH₂Cl₂, rt | Camphor | 90 | organic-chemistry.org |

| Di-isopropylcarbinol | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Di-isopropyl ketone | 92 | numberanalytics.comyoutube.com |

Esterification and Etherification

A thorough review of scientific literature and patent databases reveals a lack of specific, documented research on the esterification and etherification reactions of this compound. While the hydroxyl group present in the molecule would be the reactive site for such transformations, no detailed studies outlining reaction conditions, catalysts, or yields for the ester or ether derivatives of this specific compound are publicly available. General principles of organic chemistry suggest that esterification could be achieved through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis. Similarly, etherification could be accomplished via methods like the Williamson ether synthesis. However, without specific experimental data for this compound, these remain theoretical possibilities.

Nucleophilic Substitution Reactions

There is a notable absence of published research detailing nucleophilic substitution reactions where the hydroxyl group of this compound acts as a leaving group. For the hydroxyl group to participate in nucleophilic substitution, it would first need to be activated, for instance, by conversion to a tosylate or a halide. Following activation, a nucleophile could displace the activated group. libretexts.org However, no studies demonstrating this reaction pathway for this compound have been found.

Role in the Synthesis of Complex Organic Molecules

The utility of a synthetic intermediate is often defined by its successful incorporation into more complex molecular architectures. This section examines the documented role of this compound in advanced synthetic strategies.

Strategies for Carbon-Carbon Bond Formation

Based on available scientific literature, there are no specific examples of this compound being utilized in carbon-carbon bond-forming reactions. Methodologies such as aldol (B89426) reactions, Grignard additions, or transition metal-catalyzed cross-coupling reactions are common strategies for extending carbon chains. youtube.comchemistry.coach While the nitrile group could potentially be transformed to facilitate such reactions, or the alpha-carbon to the nitrile could be deprotonated, no research has been published that specifically demonstrates these strategies with this compound.

Incorporation into Macrocyclic Structures or Heterocycles

The synthesis of macrocycles and heterocycles often relies on bifunctional building blocks that can undergo cyclization reactions. nih.govscispace.com The presence of both a hydroxyl and a nitrile group in this compound suggests its potential as a precursor for such structures. For example, the hydroxyl group could act as a nucleophile in an intramolecular cyclization, or the nitrile group could participate in ring-forming reactions to create nitrogen-containing heterocycles. Despite this potential, a comprehensive search of the chemical literature did not yield any specific instances of this compound being used to synthesize macrocyclic or heterocyclic compounds.

Development of Novel Functional Materials Utilizing this compound Derivatives

The development of new materials with specific functions often involves the polymerization or incorporation of unique monomers. Derivatives of this compound, for instance, esters formed from its hydroxyl group, could potentially be used as monomers for creating polymers or as plasticizers. nih.govchemicalbook.com However, there is currently no published research describing the synthesis or application of functional materials derived specifically from this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing information about their local chemical environment, connectivity, and spatial relationships. For a molecule like 3-Hydroxy-2,2,4-trimethylpentanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure definitively.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of protons on adjacent atoms.

For this compound (C₈H₁₅NO), the ¹H NMR spectrum is expected to show several distinct signals corresponding to the different sets of protons in the molecule. Based on its structure, one would anticipate signals for the two geminal methyl groups at the C2 position, a single proton at the C3 position, a proton at the C4 position, and the two methyl groups attached to C4. The hydroxyl proton signal can often be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR data highlights the expected resonances. hmdb.ca Although experimental conditions can alter the exact values, the predicted spectrum provides a solid foundation for analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. (Structure) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C3 | ~3.5 - 4.0 | Doublet | 1H |

| H on C4 | ~1.8 - 2.2 | Multiplet | 1H |

| Methyl H's on C2 | ~1.2 - 1.4 | Singlet | 6H |

| Methyl H's on C4 | ~0.9 - 1.1 | Doublet | 6H |

| OH on C3 | Variable | Singlet (broad) | 1H |

Note: This table is based on general principles and predicted data; actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of a molecule. Typically, each unique carbon atom in the structure gives rise to a distinct signal. For this compound, eight separate signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in its structure. chemicalbook.com The chemical shifts of these signals are characteristic of the type of carbon (e.g., quaternary, CH, CH₂, CH₃) and its proximity to electron-withdrawing groups like the nitrile (-CN) and hydroxyl (-OH) groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom No. (Structure) | Predicted Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C1 (CN) | ~120 - 125 | Quaternary |

| C2 | ~35 - 40 | Quaternary |

| C3 | ~75 - 80 | CH |

| C4 | ~30 - 35 | CH |

| C2-Methyls | ~20 - 25 | CH₃ |

| C4-Methyls | ~15 - 20 | CH₃ |

Note: This table is based on general principles; actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, a key COSY correlation would be observed between the proton on C3 and the proton on C4, confirming the connectivity of this fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. columbia.edu This is an exceptionally powerful tool for confirming ¹H and ¹³C assignments. For example, it would show a correlation between the proton signal around 3.5-4.0 ppm and the carbon signal around 75-80 ppm, definitively assigning them to the C3-H group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the protons of the C2-methyl groups to the quaternary carbon C2, the carbinol carbon C3, and the nitrile carbon C1.

Correlations from the C3 proton to the carbons of the C2 and C4 methyl groups.

Correlations from the C4 proton to the C2 carbon and the C4 methyl carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's exact molecular formula. For this compound, the molecular formula is C₈H₁₅NO. echemi.com HRMS would be used to confirm this by measuring the exact mass of the molecular ion. The calculated exact mass for this formula is 141.11536 g/mol . echemi.com An experimental HRMS measurement matching this value would provide unequivocal evidence for the elemental composition of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. nih.gov It typically generates protonated molecules, denoted as [M+H]⁺, with minimal fragmentation in the initial analysis. For this compound, ESI-MS would be expected to produce a prominent ion at an m/z value corresponding to its molecular weight plus the mass of a proton (141.12 + 1.01 ≈ 142.13).

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. For the [M+H]⁺ ion of this compound, predictable fragmentation pathways include:

Loss of Water: A neutral loss of 18 Da, corresponding to the elimination of the hydroxyl group as a water molecule.

Cleavage of C-C bonds: Fragmentation of the carbon skeleton, such as the loss of an isopropyl group (43 Da).

Analysis of these fragments allows researchers to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the initial identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that corresponds to the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit distinct absorption bands that confirm the presence of its key functional moieties: the hydroxyl (-OH) group and the nitrile (-C≡N) group.

The hydroxyl group will produce a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations. The broadness of this peak is a result of hydrogen bonding. The nitrile group, on the other hand, will display a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹ due to the C≡N stretching vibration. The presence of these two key signals would provide strong evidence for the successful synthesis of the target molecule. Further analysis of the C-H stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) would help to confirm the presence of the trimethylpentane backbone.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| Hydroxyl (-OH) | 3600 - 3200 | O-H Stretch | Broad, Strong |

| Nitrile (-C≡N) | 2260 - 2240 | C≡N Stretch | Sharp, Medium |

| Alkyl C-H | 2960 - 2850 | C-H Stretch | Strong |

| Alkyl C-H | 1470 - 1365 | C-H Bend | Variable |

Chromatographic Techniques for Purity Evaluation and Mixture Separation

Chromatographic methods are paramount for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. The choice of chromatographic technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and the presence of a hydroxyl group, this compound is expected to be sufficiently volatile for GC analysis, potentially after derivatization of the hydroxyl group to increase its volatility and reduce peak tailing. A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) stationary phase, would be suitable for separating the polar analyte from less polar impurities. The retention time of the compound would be a key identifier, and the peak area can be used for quantitative analysis to determine its purity.

Table 2: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | Polar Capillary Column (e.g., DB-WAX, HP-INNOWax) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, particularly those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method would be the most appropriate approach. This involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to the presence of the polar hydroxyl and nitrile groups, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The composition of the mobile phase can be optimized (isocratic or gradient elution) to achieve the best separation. A UV detector would be suitable for detection if the nitrile group provides sufficient chromophoric activity, or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD) could be employed. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Assessment

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction and for the preliminary optimization of purification conditions. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent).

For this compound, a moderately polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely provide good separation of the product from less polar starting materials and more polar byproducts. The separated spots can be visualized under UV light (if the compound is UV-active) or by staining with a chemical reagent (e.g., potassium permanganate, which reacts with the hydroxyl group). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. By comparing the TLC profile of the reaction mixture to that of the starting materials, the progress of the reaction can be easily tracked. TLC is also instrumental in identifying the optimal solvent system for larger-scale purification by column chromatography.

Table 4: Representative Thin-Layer Chromatography (TLC) System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

Theoretical and Computational Studies on 3 Hydroxy 2,2,4 Trimethylpentanenitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of molecules like 3-Hydroxy-2,2,4-trimethylpentanenitrile. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its three-dimensional structure and the distribution of electrons.

Molecular Geometry: The geometry of this compound is characterized by a five-carbon pentane (B18724) backbone with significant steric crowding due to the presence of multiple methyl groups and a hydroxyl group. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. youtube.comyoutube.comnih.gov The presence of a chiral center at the carbon atom bearing the hydroxyl group (C3) results in two enantiomers, (R)- and (S)-3-Hydroxy-2,2,4-trimethylpentanenitrile.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Description |

| C-C Bond Length (alkane) | 1.53 - 1.55 Å | Standard single bond length between sp3 hybridized carbons. |

| C-O Bond Length | ~1.43 Å | Typical length for a single bond between carbon and oxygen in an alcohol. |

| C≡N Bond Length | ~1.15 Å | Characteristic triple bond length of a nitrile group. |

| O-H Bond Length | ~0.96 Å | Standard length of the hydroxyl group's O-H bond. |

| C-C-C Bond Angle | 109.5° - 112° | Tetrahedral angles, potentially distorted due to steric hindrance from methyl groups. |

| H-O-C Bond Angle | ~109° | Angle within the hydroxyl functional group. |

Electronic Structure: The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations provide insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. nih.gov For this compound, the electron density is expected to be highest around the electronegative nitrogen and oxygen atoms. The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would be centered around the nitrile carbon, making it susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of chemical reactions, providing a virtual environment to study reaction mechanisms, intermediates, and transition states. libretexts.org For this compound, several reactions could be of interest, such as its formation via the addition of cyanide to a corresponding ketone or its subsequent hydrolysis.

Reaction Pathway Modeling: The formation of hydroxynitriles often occurs through the nucleophilic addition of a cyanide ion to a carbonyl compound. nih.govblucher.com.br In the case of this compound, this would involve the reaction of 2,2,4-trimethyl-3-pentanone (B1266196) with hydrogen cyanide. Computational models can map the potential energy surface (PES) for this reaction, identifying the most energetically favorable path from reactants to products. libretexts.orgchemrxiv.org

Transition State Analysis: A critical aspect of reaction modeling is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. libretexts.org For the formation of this compound, the transition state would involve the partial formation of the C-C bond between the cyanide carbon and the carbonyl carbon, and the partial breaking of the C=O double bond. The energy of this transition state determines the activation energy of the reaction.

Interactive Data Table: Illustrative Energy Profile for the Formation of this compound

Note: The energy values are hypothetical and serve to illustrate the concepts of reaction pathway modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ketone + HCN) | 0 | Starting point of the reaction. |

| Transition State | +15 to +25 | Energy barrier for the reaction. |

| Intermediate (Alkoxide) | -5 to -10 | A stable intermediate after the initial nucleophilic attack. |

| Product (Hydroxynitrile) | -15 to -20 | The final, more stable product. |

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several single bonds, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules. acs.orgrsc.org

Conformational Analysis: MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. acs.orgyoutube.com By simulating the molecule at a given temperature, one can observe the different conformations it adopts and their relative populations. For this compound, the simulations would reveal the preferred dihedral angles around the C-C bonds of the pentane backbone, taking into account the steric bulk of the methyl and hydroxyl groups. The analysis would likely show a preference for staggered conformations to minimize steric strain. ucl.ac.ukfiu.edu

Interactive Data Table: Potential Low-Energy Conformers of this compound

Note: This table is a conceptual representation of the types of conformers that could be identified through molecular dynamics simulations.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 0 (Global Minimum) | The bulky isopropyl and tert-butyl-like groups are furthest apart. |

| Gauche 1 | ~60° | +0.8 to +1.5 | Steric interaction between the substituent groups. |

| Gauche 2 | ~-60° | +0.8 to +1.5 | Another gauche conformation with similar energy. |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Currently, there are no specific, documented "green" synthetic routes for 3-Hydroxy-2,2,4-trimethylpentanenitrile. Future research could focus on developing environmentally benign methods for its synthesis. This could involve the use of biocatalysis, such as employing hydroxynitrile lyases or engineered enzymes, to construct the molecule from renewable feedstocks. researchgate.netresearchgate.net The exploration of solvent-free reaction conditions or the use of green solvents like water or deep eutectic solvents would also be a significant step towards a more sustainable process. tandfonline.com Research into cyanide-free synthetic pathways, a major goal in green chemistry, would be particularly valuable for producing this and other nitriles. rsc.org

Catalytic Asymmetric Synthesis of Chiral Analogs

The structure of this compound contains a chiral center, meaning it can exist as different stereoisomers. The development of methods for the catalytic asymmetric synthesis of its chiral analogs is a critical area for future research. This would involve the use of chiral catalysts, such as organocatalysts or metal complexes, to selectively produce one enantiomer over the other. researchgate.netyoutube.com Such stereochemically pure compounds are often essential for applications in pharmaceuticals and materials science. nih.gov Biocatalytic methods, including the use of carbonyl reductases or nitrilases, could also provide a powerful tool for accessing enantiomerically pure forms of this molecule and its derivatives. nih.govacs.orgacs.org

Exploration of Novel Reactivity and Rearrangement Pathways

The reactivity of this compound is largely undocumented. A systematic study of its chemical transformations would be highly informative. Due to the presence of both hydroxyl and nitrile functional groups, it can be expected to undergo a variety of reactions. For instance, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. byjus.com The hydroxyl group can undergo oxidation or esterification. The interplay between these two functional groups could lead to novel rearrangement reactions, such as the α-ketol rearrangement under certain conditions, to yield isomeric products with different functionalities. numberanalytics.com

Potential in Advanced Materials Science Applications (Beyond Basic Properties)

The bifunctional nature of this compound suggests its potential as a monomer or a building block for advanced materials. The nitrile group can participate in polymerization reactions, potentially leading to the formation of functional polymers with unique properties. numberanalytics.com For example, polymers containing nitrile groups can exhibit high thermal stability and chemical resistance. researchgate.net The hydroxyl group offers a site for further modification, allowing for the creation of cross-linked materials or polymers with tailored surface properties. Research could explore its use in creating specialty polymers, resins, or as a component in the synthesis of functional organic materials. google.comspecificpolymers.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

The fine and specialty chemical industries are increasingly adopting continuous manufacturing and flow chemistry to improve efficiency, safety, and scalability. mitsui.comnih.gov Developing a continuous flow process for the synthesis of this compound would be a significant advancement. nih.gov Flow chemistry could enable better control over reaction parameters, potentially leading to higher yields and purity. d-nb.info Furthermore, the use of hazardous reagents, if necessary for its synthesis, can be managed more safely in a continuous flow setup. asymchem.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Hydroxy-2,2,4-trimethylpentanenitrile?

- Methodological Answer : Synthesis optimization should focus on stereochemical control and functional group compatibility. For nitrile-containing compounds, catalytic hydrogenation or cyanoalkylation strategies are common. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must balance yield and selectivity. For example, using ruthenium TsDPEN complexes (as in enantioselective reductions of cyclic diones) can guide stereochemical outcomes . Purification via column chromatography or recrystallization, followed by characterization using -NMR (500 MHz) and GC-MS, ensures structural fidelity .

Q. How should researchers validate conflicting spectroscopic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare chemical shifts with computational predictions (e.g., density functional theory).

- HPLC : Assess purity and resolve enantiomeric excess (if applicable) using chiral columns .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Discrepancies in LogP (e.g., experimental vs. computational) may arise from solvent effects; use octanol-water partition experiments for empirical validation .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Check glove integrity before use .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Employ asymmetric catalysis. Ruthenium TsDPEN complexes, effective in reducing cyclic diones to hydroxy ketones with >90% enantiomeric excess (ee), can be adapted. Use chiral ligands (e.g., (S,S)-TsDPEN) in isopropanol or dichloromethane with formic acid as a hydrogen donor. Monitor ee via chiral HPLC .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at the nitrile or hydroxyl group).

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

Tools like Gaussian or ORCA, validated against experimental IR/Raman spectra, enhance accuracy .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The nitrile group may hydrolyze to carboxylic acids; monitor via -NMR for emerging -COOH signals.

- Basic Conditions : Hydroxyl deprotonation can lead to elimination reactions. Use pH-stat titration to track degradation kinetics .

Stability data should inform solvent selection for long-term storage.

Q. What role does this compound play in natural product synthesis?

- Methodological Answer : The hydroxyl and nitrile groups enable diverse transformations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.